molecular formula C13H18N2O B13166239 1-(4-Methylphenyl)-2-piperazin-1-ylethanone

1-(4-Methylphenyl)-2-piperazin-1-ylethanone

Cat. No.: B13166239
M. Wt: 218.29 g/mol
InChI Key: MNGIWWWGIQAVFC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound with a molecular formula of C13H18N2O It is known for its unique structure, which includes a piperazine ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one
  • 1-(4-fluorophenyl)-2-(piperazin-1-yl)ethan-1-one
  • 1-(4-bromophenyl)-2-(piperazin-1-yl)ethan-1-one

Uniqueness

1-(4-methylphenyl)-2-(piperazin-1-yl)ethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-methylphenyl)-2-piperazin-1-ylethanone

InChI

InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3

InChI Key

MNGIWWWGIQAVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2CCNCC2

Origin of Product

United States

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